3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one
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Description
3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one, also known as BHMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMC is a synthetic compound that belongs to the class of chromone derivatives. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Antibacterial Agents
The compound has been synthesized and evaluated as a potential antibacterial agent. It showed promising activity against Staphylococcus aureus NCIM 5021 with MIC values in the range of 19.7–24.2 μM. Compound C13, possessing a thiophene ring attached to the benzothiazole moiety via amide linkage, exhibited maximum activity against S. aureus NCIM 5022 with MIC of 13.0 μM .
Anti-tubercular Compounds
Benzothiazole based compounds, including the one , have been synthesized and evaluated for their anti-tubercular activity. The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
Ligands for Metal Extraction
The compound has potential applications as ligands for metal extraction .
Optical Materials
The compound has been reported to have potential applications as optical materials .
Fibroblast Growth Factor Antagonists
The compound has potential biological uses as fibroblast growth factor antagonists .
Autotaxin Inhibitors
The compound has been reported to have potential applications as autotaxin inhibitors .
Inhibitors of Wnt Antagonist DKK
The compound has potential applications as inhibitors of Wnt antagonist DKK .
Inhibitors of Cytosolic Phospholipase A2α
The compound has potential applications as inhibitors of cytosolic phospholipase A2α .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-24-8-10-25(11-9-24)13-16-18(26)7-6-14-12-15(22(27)28-20(14)16)21-23-17-4-2-3-5-19(17)29-21/h2-7,12,26H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXHOJSTSDCKLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one |
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